molecular formula C17H20N4O2S2 B3007924 N-cyclopentyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868974-79-2

N-cyclopentyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B3007924
CAS No.: 868974-79-2
M. Wt: 376.49
InChI Key: ISJSJLVBYDFPPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Glutaminase Inhibition for Cancer Therapy

N-cyclopentyl-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide and its analogs have been explored as potential cancer therapies through the inhibition of kidney-type glutaminase (GLS). GLS plays a crucial role in cancer cell metabolism by providing essential nutrients for growth. The design, synthesis, and pharmacological evaluation of these compounds aim to identify potent GLS inhibitors with improved drug-like properties. For instance, certain analogs have shown similar potency to known inhibitors like BPTES but with better solubility, indicating their potential in attenuating the growth of cancer cells both in vitro and in vivo (Shukla et al., 2012).

Synthesis and Anticancer Activity

The synthesis of novel 1,3,4-thiadiazole derivatives, including this compound, focuses on discovering potential anticancer agents. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, with some showing promising cytotoxic activity. This research pathway underscores the therapeutic potential of 1,3,4-thiadiazole derivatives in cancer treatment by inducing cell death in cancer cells while exploring their selectivity towards cancerous over non-cancerous cells (Çevik et al., 2020).

Molecular Modeling and Anticancer Screening

Further studies on this compound derivatives involve molecular modeling and anticancer screening. These studies aim to elucidate the mechanism of action, optimize the interaction with biological targets, and enhance the selectivity and potency of these compounds against cancer cells. Through such research, compounds showing significant cytotoxic effects against breast cancer and other cancer types have been identified, paving the way for the development of new therapeutic agents (Abu-Melha, 2021).

Cytotoxicity and Anticancer Potential

The exploration of this compound derivatives extends to their in-vitro cytotoxicity evaluation as potential anticancer agents. By synthesizing a series of derivatives and assessing their anticancer activity across different cancer cell lines, researchers aim to identify compounds with superior efficacy compared to existing treatments. These efforts contribute to the ongoing search for more effective and targeted cancer therapies (Mohammadi-Farani et al., 2014).

Properties

IUPAC Name

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c22-14(10-12-6-2-1-3-7-12)19-16-20-21-17(25-16)24-11-15(23)18-13-8-4-5-9-13/h1-3,6-7,13H,4-5,8-11H2,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSJLVBYDFPPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.